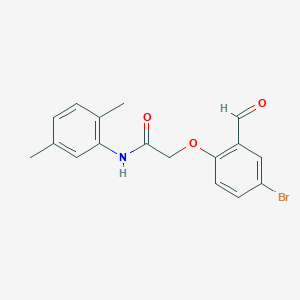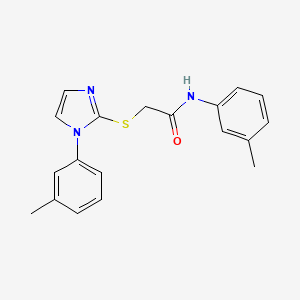
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. CX-4945 has been shown to inhibit CK2 activity and has potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. CK2 is overexpressed in many types of cancer cells and plays a critical role in promoting cell survival and proliferation. By inhibiting CK2 activity, this compound induces apoptosis (programmed cell death) and inhibits cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. This compound has also been shown to enhance the activity of the immune system by increasing the production of cytokines (proteins that regulate immune responses).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in preclinical and clinical trials, providing a wealth of information on its properties and potential therapeutic applications. However, this compound also has some limitations for use in lab experiments. It has low solubility in water and may require the use of organic solvents for use in cell culture experiments. This compound also has potential off-target effects that may need to be considered in experimental design.
Direcciones Futuras
There are several potential future directions for research on N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and specificity for CK2 inhibition. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, the role of CK2 in other diseases, such as neurodegenerative diseases, may also be an area of future research.
Métodos De Síntesis
The synthesis of N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-4-chloro-3-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with propargyl bromide to form N-cyclohexyl-4-(prop-2-ynylamino)benzamide. Finally, the propargyl group is converted to a propenoyl group using propargyl bromide and potassium tert-butoxide to yield this compound.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-14-21(17-8-6-5-7-9-17)19(23)15-10-12-16(13-11-15)20-18(22)4-2/h1,4,10-13,17H,2,5-9,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPBFXVAMKGZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N(CC#C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/no-structure.png)
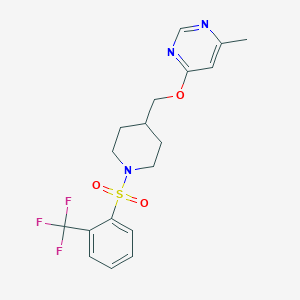
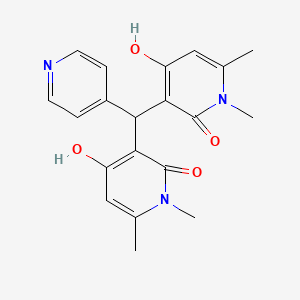
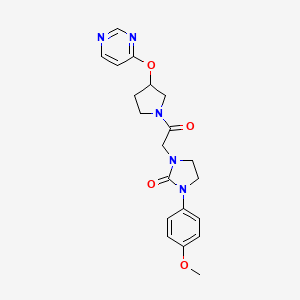
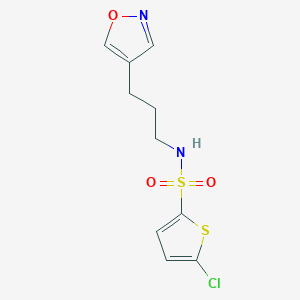
![2-benzylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2899778.png)
![1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2899779.png)
![2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2899780.png)
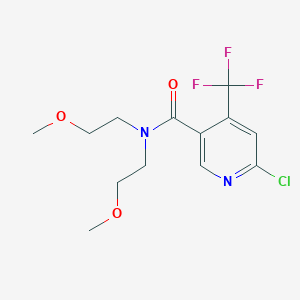
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)
